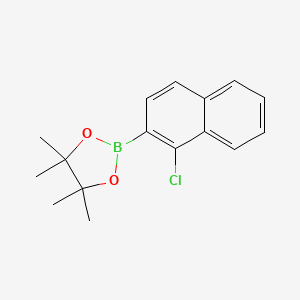

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a naphthalene backbone substituted with a chlorine atom at the 1-position and a pinacol boronate group at the 2-position. This compound belongs to the class of arylboronic esters, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and tunable reactivity . The naphthalene moiety introduces steric bulk and extended π-conjugation, which may influence its electronic properties and solubility compared to simpler phenyl-based analogs. Key characterization techniques include $^{1}\text{H}$-, $^{13}\text{C}$-, and $^{11}\text{B}$-NMR spectroscopy, as exemplified by related compounds in the evidence .

Properties

Molecular Formula |

C16H18BClO2 |

|---|---|

Molecular Weight |

288.6 g/mol |

IUPAC Name |

2-(1-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3 |

InChI Key |

JKSLKPMBGAVYQD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Conditions

The reaction typically uses bis(pinacolato)diboron (B₂Pin₂) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a polar aprotic solvent like 1,4-dioxane or toluene. Key steps include:

-

Oxidative addition of the aryl halide/triflate to Pd(0).

-

Transmetallation with B₂Pin₂.

Representative Reaction:

where .

Optimized Protocols for Chloronaphthalene Derivatives

Data from analogous compounds (e.g., 2-(6-chloronaphthalen-2-yl) and 2-(8-chloronaphthalen-1-yl) variants) reveal critical parameters:

-

Charge : 1-Chloro-2-trifluoromethanesulfonyloxynaphthalene (1.0 mmol), B₂Pin₂ (1.1 mmol), Pd(dppf)Cl₂ (3 mol%), dppf (3 mol%), KOAc (3.0 mmol) in dioxane (10 mL).

-

Conditions : Degas with N₂, heat at 80°C for 18 hours.

-

Workup : Filter through Celite, concentrate, purify via flash chromatography (hexane/EtOAc).

-

Yield : 70–93% (dependent on substituent position and purity of starting material).

Alternative Synthetic Routes

Direct Boronation of Chloronaphthalenes

While less common, direct C–H borylation of 1-chloronaphthalene using iridium catalysts (e.g., Ir(cod)(OMe))₂ and dtbpy ligands has been reported for analogous structures. However, regioselectivity challenges limit its utility for position-specific derivatives.

Boronic Acid Esterification

For unstable boronic acids, in situ protection with pinacol is feasible:

-

Synthesize 1-chloro-2-boronic acid via lithiation-borylation of 1-chloro-2-bromonaphthalene.

-

Treat with pinacol in refluxing toluene.

Yield : ~65–75% (lower due to boronic acid instability).

Reaction Optimization Strategies

Catalyst-Ligand Systems

Solvent Effects

Base Selection

-

KOAc vs. K₂CO₃ : KOAc minimizes side reactions (e.g., proto-deboronation), whereas K₂CO₃ may hydrolyze sensitive substrates.

Purification and Characterization

Chromatographic Methods

Analytical Data

Industrial-Scale Considerations

-

Cost Drivers : Pd catalyst recycling, solvent recovery (dioxane), and pinacol reuse.

-

Batch vs. Flow : Continuous flow systems reduce reaction time (4–6 hours) and improve yields (85–90%).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Oxidation: The boronic ester group can be oxidized to form a boronic acid or a borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted naphthalene derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.

Solvents: Toluene, DMF, and tetrahydrofuran (THF) are typical solvents used in these reactions.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is particularly valuable for the formation of carbon-carbon bonds through cross-coupling reactions. The presence of boron enhances its reactivity, making it suitable for use in:

- Suzuki Coupling Reactions : It facilitates the coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Complex Organic Molecules : Its ability to participate in various reactions allows chemists to synthesize complex structures that are difficult to obtain through traditional methods.

Drug Development

In the pharmaceutical industry, 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for:

- Modification of Drug Candidates : The compound's structure can be modified to enhance the efficacy and selectivity of drug candidates. This is crucial for developing more effective treatments with fewer side effects.

- Targeted Delivery Systems : Its properties may be leveraged to create drug delivery systems that improve the bioavailability of therapeutic agents.

Material Science

The compound finds applications in material science due to its unique physical and chemical properties:

- Development of Advanced Materials : It is used in creating polymers and coatings that exhibit improved durability and performance. The incorporation of boron can enhance thermal stability and mechanical strength.

- Nanomaterials : Its reactivity enables the formation of nanostructures that have potential applications in electronics and photonics.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various detection methods:

- Quantification of Specific Compounds : It aids in the detection and quantification of target molecules in complex mixtures. This capability is essential for quality control in manufacturing processes.

- Environmental Monitoring : The compound can be utilized in detecting pollutants or hazardous substances in environmental samples.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for carbon-carbon bond formation; facilitates Suzuki coupling reactions. |

| Drug Development | Modifies drug candidates; enhances efficacy and selectivity; aids in targeted delivery systems. |

| Material Science | Develops advanced materials; improves durability and performance; applicable in nanotechnology. |

| Analytical Chemistry | Acts as a reagent for detection methods; quantifies specific compounds; used in environmental monitoring. |

Mechanism of Action

The mechanism of action of 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared below with structurally analogous dioxaborolanes, focusing on substituent effects, reactivity, and applications.

*Calculated based on similar structures.

Key Findings:

Electronic Effects: Chlorine substituents (electron-withdrawing) increase electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions . Methoxy groups (electron-donating) improve stability but may reduce reactivity .

Synthetic Accessibility :

- Phenyl derivatives (e.g., 2-(4-Iodophenyl)-) are synthesized via Miyaura borylation with yields >75% , while naphthalene derivatives may require harsher conditions or specialized catalysts due to lower C–H bond activation efficiency .

Applications :

- Halogenated derivatives (Cl, I) are preferred in medicinal chemistry for their ability to participate in halogen bonding .

- Ethynyl and allyl derivatives enable modular functionalization in materials science .

Spectroscopic Signatures :

- $^{11}\text{B}$-NMR shifts for arylboronates typically range from 28–32 ppm, as seen in 2-(4-methoxyphenyl)- (30.6 ppm ) and 2-(3,5-dichlorophenyl)- (31.2 ppm ). The naphthalene derivative is expected to exhibit similar values.

Stability and Solubility :

- Bulkier substituents (e.g., naphthalene) reduce solubility in polar solvents but improve thermal stability. For example, 2-(4-Methoxyphenyl)- is soluble in acetonitrile , whereas naphthalene derivatives may require THF or DCM.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Researchers must adhere to stringent safety measures:

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste services to mitigate environmental risks .

- Contingency Plans : Pre-treat spills with inert adsorbents (e.g., vermiculite) and neutralize acidic/basic residues before cleanup .

Basic: What synthetic routes are reported for this compound?

Answer:

The compound is typically synthesized via:

- Suzuki-Miyaura Coupling Precursor : Reacting 1-chloro-2-naphthaleneboronic acid with pinacol borane under inert conditions (argon/nitrogen) using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .

Advanced: How can computational methods predict its reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize transition states to predict regioselectivity in aryl-chlorine bond activation .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics, guiding solvent selection (e.g., THF vs. DMF) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Multi-Technique Validation : Cross-reference NMR (¹H, ¹³C, ¹¹B) with X-ray crystallography (e.g., CCDC-deposited structures) to confirm bond angles and boron coordination .

- Dynamic NMR : For rotational isomers, variable-temperature ¹H NMR (e.g., -40°C to 25°C) resolves overlapping signals caused by restricted rotation .

Application: What role does this compound play in Suzuki-Miyaura couplings?

Answer:

- Electrophilic Partner : The chloronaphthalene moiety acts as an aryl halide partner, coupling with boronic acids under Pd catalysis.

- Optimization : Use of K₃PO₄ as base in THF at 80°C achieves >85% yield, confirmed by GC-MS and TLC monitoring .

Structural Analysis: Which techniques are optimal for confirming its crystalline structure?

Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., B-O = 1.36–1.39 Å) and dihedral angles (naphthalene vs. dioxaborolane plane) with R-factors <0.05 .

- PXRD : Powder X-ray diffraction validates batch consistency by matching experimental patterns to simulated data from CIF files .

Stability: How does moisture affect its storage and reactivity?

Answer:

- Hygroscopicity : The boronate ester hydrolyzes in humid air, forming boronic acid. Store under nitrogen in sealed vials with molecular sieves (3Å) .

- Accelerated Stability Testing : TGA/DSC analysis under controlled humidity (20–80% RH) quantifies decomposition thresholds (>120°C stable) .

Materials Science: Can it be used in polymer/materials synthesis?

Answer:

- Covalent Organic Frameworks (COFs) : Serves as a bifunctional monomer in solventothermal polymerization (e.g., with tetrahedral amines) to form porous networks. BET surface areas >500 m²/g are achievable .

- Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne) on the chloronaphthalene group introduces functional side chains .

Methodological Challenge: How to mitigate hygroscopicity during kinetic studies?

Answer:

- In Situ Generation : Prepare the compound immediately before use via transesterification of pinacol borane with 1-chloro-2-naphthaleneboronic acid in anhydrous THF .

- Schlenk Techniques : Use air-free cannula transfers and gloveboxes (<1 ppm O₂/H₂O) to prevent hydrolysis during sampling .

Emerging Trends: How is AI integrated into its application studies?

Answer:

- Reaction Prediction : Machine learning (e.g., graph neural networks) trains on reaction databases to propose optimal catalysts/solvents for new couplings .

- Autonomous Labs : AI-driven robotics (e.g., Chemspeed platforms) screen reaction conditions (temperature, stoichiometry) in high-throughput workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.